C.I. Reactive Red 24

Übersicht

Beschreibung

C.I. Reactive Red 24 is a synthetic azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is known for its bright red color and excellent fastness properties. The chemical structure of this compound includes a chromophore group, which is responsible for its color, and reactive groups that form covalent bonds with the fibers during the dyeing process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Reactive Red 24 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. The specific steps are as follows:

Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, in an alkaline medium to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperature and pH conditions to ensure high yield and purity. The final product is then purified, dried, and formulated into a powder or liquid form for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions

C.I. Reactive Red 24 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond and the formation of smaller aromatic compounds.

Reduction: Reducing agents can cleave the azo bond, resulting in the formation of aromatic amines.

Substitution: The reactive groups in this compound can participate in nucleophilic substitution reactions with nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium dithionite or zinc dust in acidic conditions.

Substitution: Sodium hydroxide or ammonia in aqueous solutions.

Major Products Formed

Oxidation: Aromatic carboxylic acids and phenols.

Reduction: Aromatic amines.

Substitution: Substituted aromatic compounds with modified reactive groups.

Wissenschaftliche Forschungsanwendungen

C.I. Reactive Red 24 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

Biology: Employed in staining techniques to visualize cellular structures and biomolecules.

Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.

Industry: Utilized in the development of functional textiles, food pigments, and dye-sensitized solar cells.

Wirkmechanismus

The mechanism of action of C.I. Reactive Red 24 involves the formation of covalent bonds between the dye molecules and the fibers. The reactive groups in the dye react with the hydroxyl groups in the cellulose fibers, forming stable ether or ester linkages. This covalent bonding ensures the dye’s excellent fastness properties, making it resistant to washing and light.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

C.I. Reactive Red 120: Another azo dye with similar applications but different reactive groups.

C.I. Reactive Blue 19: A blue azo dye used for dyeing cellulosic fibers.

C.I. Reactive Yellow 145: A yellow azo dye with similar fastness properties.

Uniqueness

C.I. Reactive Red 24 is unique due to its specific chromophore and reactive groups, which provide its characteristic bright red color and excellent fastness properties. Its ability to form strong covalent bonds with fibers makes it highly durable and suitable for various industrial applications.

Biologische Aktivität

C.I. Reactive Red 24 (RR24) is a synthetic dye widely used in the textile industry and has garnered attention for its biological activity. This article delves into the compound's biochemical interactions, mechanisms of action, and implications for environmental and health-related studies.

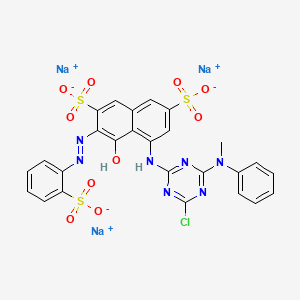

Chemical Structure and Properties

This compound is classified as a reactive azo dye, characterized by its complex structure:

- Chemical Formula : C26H17ClN7Na3O10S3

- CAS Number : 70210-20-7

- Molecular Weight : 703.10 g/mol

The dye's structure includes multiple functional groups that facilitate its reactivity and interaction with biological molecules.

Target Interactions

This compound primarily interacts with biomolecules through:

- Adsorption : The dye can adsorb onto various substrates, including biochars, which enhances its removal from wastewater.

- Enzyme Interaction : RR24 has been shown to modulate the activity of enzymes such as catalase and superoxide dismutase, affecting oxidative stress responses in cells .

Biochemical Pathways

The compound influences several biochemical pathways:

- Oxidative Stress : Exposure to RR24 can induce oxidative stress, leading to cellular damage and apoptosis through the activation of stress-related signaling pathways like the mitogen-activated protein kinase pathway.

- Gene Expression Modulation : RR24 can alter gene expression by interacting with DNA, thereby impacting various cellular functions and metabolic processes.

Cellular Effects

This compound has demonstrated diverse effects on different cell types:

- Cellular Metabolism : The dye can affect metabolic activities by inducing changes in enzyme activity and cellular signaling pathways.

- Toxicity : Long-term exposure to RR24 has been associated with persistent oxidative stress and potential cytotoxic effects, leading to cell damage in vitro and in vivo studies .

Case Studies

- Decolorization Studies :

- Photocatalytic Degradation :

Data Table: Summary of Biological Effects

| Study Type | Biological Effect | Key Findings |

|---|---|---|

| Enzyme Interaction | Catalase Activity | Modulation leading to altered oxidative states |

| Gene Expression | Stress Response Genes | Activation of mitogen-activated protein kinase |

| Toxicological Assessment | Cytotoxicity | Induction of apoptosis in exposed cell lines |

| Environmental Remediation | Decolorization Efficiency | Enhanced removal via ultrasound treatments |

Eigenschaften

CAS-Nummer |

70210-20-7 |

|---|---|

Molekularformel |

C26H20ClN7NaO10S3 |

Molekulargewicht |

745.1 g/mol |

IUPAC-Name |

trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H20ClN7O10S3.Na/c1-34(15-7-3-2-4-8-15)26-30-24(27)29-25(31-26)28-18-13-16(45(36,37)38)11-14-12-20(47(42,43)44)22(23(35)21(14)18)33-32-17-9-5-6-10-19(17)46(39,40)41;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31); |

InChI-Schlüssel |

YDEVTHGMXMIOSJ-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |

Kanonische SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)O)S(=O)(=O)O)Cl.[Na] |

Key on ui other cas no. |

70210-20-7 12238-00-5 |

Piktogramme |

Irritant |

Synonyme |

C.I. Reactive Red 24 RR24 dye |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.